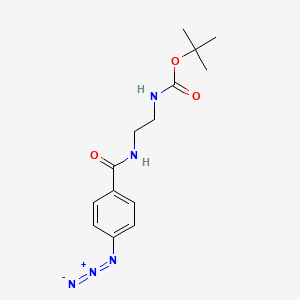
Tert-butyl (2-(4-azidobenzamido)ethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (2-(4-azidobenzamido)ethyl)carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an azido group, and a benzamido group. This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2-(4-azidobenzamido)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-azidobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent decomposition of the azido group .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the safety and stability of the azido group during the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The azido group in tert-butyl (2-(4-azidobenzamido)ethyl)carbamate can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the potential instability of the azido group.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Reduction Reactions: Hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.
Oxidation Reactions: Strong oxidizing agents under controlled conditions.
Major Products Formed:
Substitution Reactions: Substituted benzamido derivatives.
Reduction Reactions: Amino derivatives.
Oxidation Reactions: Oxidized benzamido derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Tert-butyl (2-(4-azidobenzamido)ethyl)carbamate is used as a building block in organic synthesis. It is particularly useful in the synthesis of complex molecules and in the development of new synthetic methodologies .
Biology: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules. It can be incorporated into peptides and proteins to study their structure and function .
Medicine: Its derivatives are being investigated for their therapeutic properties, including anti-inflammatory and anticancer activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new materials with unique properties .
Wirkmechanismus
The mechanism of action of tert-butyl (2-(4-azidobenzamido)ethyl)carbamate involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in various applications, including bioconjugation and material science .
Molecular Targets and Pathways:
Click Chemistry: The azido group reacts with alkynes to form triazoles.
Bioconjugation: The compound can be used to label biomolecules for imaging and diagnostic purposes.
Vergleich Mit ähnlichen Verbindungen
Tert-butyl (2-(4-iodobenzamido)ethyl)carbamate: Similar structure but with an iodine atom instead of an azido group.
Tert-butyl (2-(4-ethynylbenzamido)ethyl)carbamate: Contains an ethynyl group instead of an azido group.
Tert-butyl (2-(4-aminobenzamido)ethyl)carbamate: Contains an amino group instead of an azido group.
Uniqueness: Tert-butyl (2-(4-azidobenzamido)ethyl)carbamate is unique due to the presence of the azido group, which imparts distinct reactivity and applications in click chemistry. This makes it particularly valuable in the synthesis of complex molecules and in bioconjugation techniques .
Eigenschaften
Molekularformel |
C14H19N5O3 |
|---|---|
Molekulargewicht |
305.33 g/mol |
IUPAC-Name |
tert-butyl N-[2-[(4-azidobenzoyl)amino]ethyl]carbamate |
InChI |
InChI=1S/C14H19N5O3/c1-14(2,3)22-13(21)17-9-8-16-12(20)10-4-6-11(7-5-10)18-19-15/h4-7H,8-9H2,1-3H3,(H,16,20)(H,17,21) |
InChI-Schlüssel |
UDLXAHUQXHBSHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCNC(=O)C1=CC=C(C=C1)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



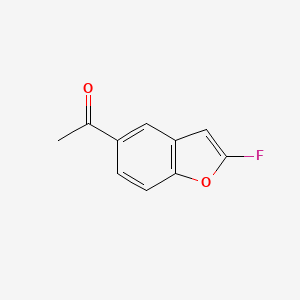
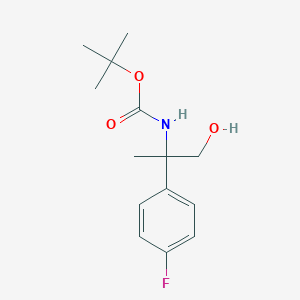

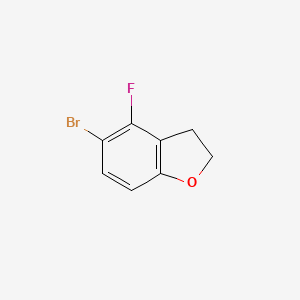
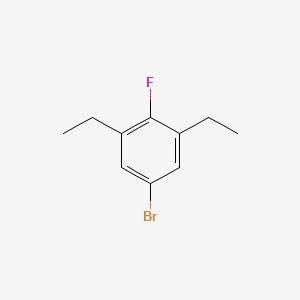
![1-Chloro-4-methyl-7-(4-morpholinyl)pyrido[3,4-d]pyridazine](/img/structure/B13924808.png)
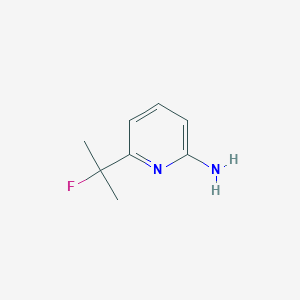
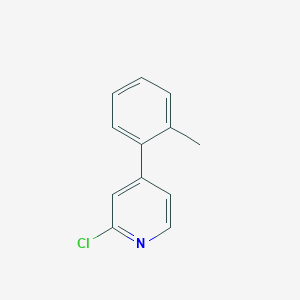
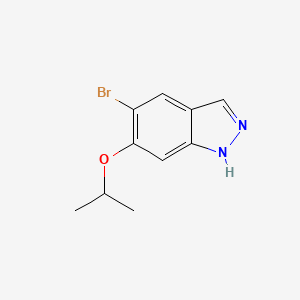
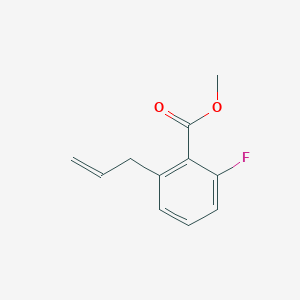
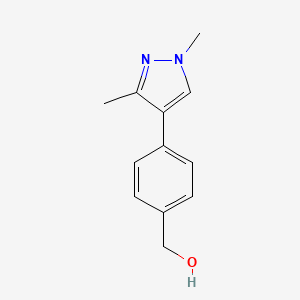
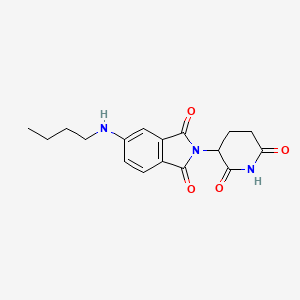
![Methyl 5-bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B13924865.png)
